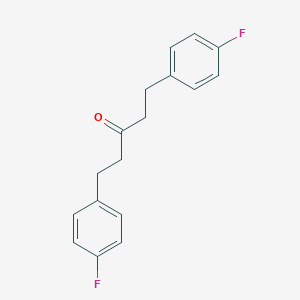

1,5-Bis(4-fluorophenyl)pentan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(4-fluorophenyl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKNDQZURBPRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622525 | |

| Record name | 1,5-Bis(4-fluorophenyl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-41-7 | |

| Record name | 1,5-Bis(4-fluorophenyl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Bis(4-fluorophenyl)pentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(4-fluorophenyl)pentan-3-one is a fluorinated diarylpentanoid, a class of organic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structural details, physicochemical characteristics, and a plausible synthetic route. While specific experimental data for this particular saturated ketone is limited in publicly available literature, this guide draws upon information on structurally related compounds to offer valuable insights for researchers in medicinal chemistry and drug development. The potential for this molecule to serve as a scaffold in the design of novel therapeutic agents is highlighted, warranting further investigation into its pharmacological profile.

Chemical Identity and Properties

This compound is characterized by a five-carbon pentan-3-one backbone symmetrically substituted with two 4-fluorophenyl groups at the 1 and 5 positions. The presence of fluorine atoms can significantly influence the molecule's metabolic stability and binding affinity to biological targets.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Inferred from structure |

| CAS Number | 174485-41-7 | [2] |

| Molecular Formula | C₁₇H₁₆F₂O | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Melting Point | Not available | Data not found in searches |

| Boiling Point | Not available | Data not found in searches |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for Catalytic Hydrogenation of Diarylpentadienones

The following is a generalized protocol based on the hydrogenation of similar diarylpentadienone structures. Optimization for the specific substrate would be necessary.

Materials:

-

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in a suitable solvent in a hydrogenation flask.

-

Inerting: Purge the flask with an inert gas to remove air.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Connect the flask to a hydrogen source and purge with hydrogen. Maintain a positive pressure of hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure.

¹H NMR:

-

Aromatic protons on the 4-fluorophenyl rings would appear as multiplets in the aromatic region (δ 7.0-7.3 ppm).

-

The methylene protons adjacent to the carbonyl group (-CH₂-C=O) would likely appear as a triplet.

-

The methylene protons adjacent to the phenyl groups (Ar-CH₂-) would also likely appear as a triplet.

¹³C NMR:

-

The carbonyl carbon would be observed as a singlet at a characteristic downfield shift (δ > 200 ppm).

-

Aromatic carbons would appear in the region of δ 115-165 ppm, showing characteristic splitting patterns due to fluorine coupling.

-

The methylene carbons would be observed in the aliphatic region.

IR Spectroscopy:

-

A strong absorption band characteristic of the ketone carbonyl stretch (C=O) would be expected around 1715 cm⁻¹.

-

Bands corresponding to C-H stretching of the aromatic and aliphatic groups would be present.

-

A strong band corresponding to the C-F stretch would also be expected.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 274.1.

-

Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the fluorophenylalkyl fragments.

Potential Biological Activity and Signaling Pathways

As a member of the diarylpentanoid class, this compound is a candidate for a range of biological activities. Studies on related diarylpentanoids have demonstrated cytotoxic, anti-inflammatory, and neuroprotective effects.[3][4]

Cytotoxic and Anti-Cancer Potential

Numerous diarylpentanoids, particularly the unsaturated α,β-unsaturated ketone derivatives, have shown significant cytotoxic activity against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis. While the saturation of the double bonds in this compound may alter its reactivity and biological targets, it remains a valuable scaffold for further derivatization and investigation as a potential anti-cancer agent.

Caption: General mechanism of diarylpentanoid-induced cytotoxicity.

Anti-Inflammatory Activity

Diarylpentanoids have been investigated for their anti-inflammatory properties.[8] The mechanism often involves the inhibition of pro-inflammatory mediators. The structure of this compound suggests it could be explored for its potential to modulate inflammatory pathways.

Caption: Inhibition of inflammatory pathways by diarylpentanoids.

Neuroprotective Effects

Some diarylheptanoids and related compounds have shown promise as neuroprotective agents, suggesting that diarylpentanoids could also be investigated for their potential in treating neurodegenerative diseases.[4][9]

Conclusion

This compound is a structurally interesting diarylpentanoid with potential for biological activity. While specific experimental data for this compound is currently scarce, this guide provides a foundational understanding of its chemical properties and a logical approach to its synthesis and characterization. The broader activities of the diarylpentanoid class suggest that this compound and its derivatives are worthy of further investigation by researchers in drug discovery and development, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Future research should focus on the synthesis and thorough biological evaluation of this and related saturated diarylpentanoids to fully elucidate their therapeutic potential.

References

- 1. This compound | 174485-41-7 | Benchchem [benchchem.com]

- 2. 1,5-BIS-(4-FLUORO-PHENYL)-PENTAN-3-ONE | 174485-41-7 [chemicalbook.com]

- 3. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,5-Bis(4-fluorophenyl)pentan-3-one

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 174485-41-7

This technical guide provides a comprehensive overview of 1,5-Bis(4-fluorophenyl)pentan-3-one, a member of the diarylpentanoid class of organic compounds. While detailed experimental data for this specific molecule is limited in publicly available literature, this document compiles the known information and supplements it with data and protocols relevant to the broader diarylpentanoid class to provide a foundational resource for research and development.

Core Compound Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 174485-41-7 |

| Molecular Formula | C₁₇H₁₆F₂O |

| Molecular Weight | 274.3 g/mol |

Physicochemical Properties (Predicted and General)

| Property | Predicted/Inferred Value |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and ethanol |

| Purity | Commercially available with a purity of around 95% |

Synthesis of Diarylpentanoids: A General Experimental Protocol

The synthesis of this compound is not explicitly detailed in the available literature. However, a common method for synthesizing diarylpentanoids is through a Claisen-Schmidt condensation. The following is a generalized protocol that could be adapted for the synthesis of the target compound.

Reaction: This method typically involves the condensation of a ketone with an appropriately substituted benzaldehyde in the presence of an acid or base catalyst.

Materials:

-

4-fluorobenzaldehyde

-

Acetone

-

Ethanol

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve 4-fluorobenzaldehyde in ethanol in a reaction flask equipped with a stirrer.

-

Add acetone to the solution. The molar ratio of aldehyde to ketone is a critical parameter to optimize.

-

Slowly add a solution of NaOH or HCl in ethanol to the reaction mixture while stirring.

-

Continue stirring at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the catalyst if necessary.

-

Precipitate the product by pouring the reaction mixture into cold water.

-

Collect the solid product by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Logical Workflow for Synthesis

Generalized synthesis workflow for diarylpentanoids.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, diarylpentanoids as a class are known to exhibit a range of biological activities, most notably anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Signaling Pathways Affected by Diarylpentanoids:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Diarylpentanoids have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in inflammation, cell proliferation, and survival.

-

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): This pathway is central to regulating cell growth, differentiation, and survival. Some diarylpentanoids can modulate MAPK/ERK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

-

STAT (Signal Transducer and Activator of Transcription): The STAT signaling pathway is involved in cell growth and apoptosis. Dysregulation of this pathway is common in cancer, and some diarylpentanoids have been found to inhibit STAT activation.

Potential signaling pathways modulated by diarylpentanoids.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Assay

An In-depth Technical Guide on the Molecular Structure of 1,5-Bis(4-fluorophenyl)pentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(4-fluorophenyl)pentan-3-one is a synthetic diarylpentanoid, a class of compounds that has garnered significant interest in medicinal chemistry due to its structural similarity to curcumin and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. Although specific experimental data for this particular molecule is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a robust understanding of its characteristics. The guide also delves into the potential biological activities of this compound, focusing on its likely modulation of key signaling pathways, such as NF-κB and p53, which are critical in inflammation and cancer. Detailed experimental protocols for the synthesis of a closely related compound are provided, alongside expected spectroscopic data based on its structural analogues.

Molecular Structure and Properties

This compound is characterized by a central five-carbon pentan-3-one backbone with two 4-fluorophenyl groups attached to the terminal carbons. The saturated nature of the pentanone chain imparts significant conformational flexibility to the molecule, distinguishing it from its unsaturated analogue, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.[1] The presence of fluorine atoms on the phenyl rings is a key structural feature that can enhance metabolic stability and binding affinity to biological targets.[1]

Physicochemical Properties

| Property | This compound (Predicted/Calculated) | 1,5-Diphenylpentan-3-one (Experimental/Predicted) |

| Molecular Formula | C₁₇H₁₆F₂O | C₁₇H₁₈O |

| Molecular Weight | 274.3 g/mol [1] | 238.32 g/mol |

| Appearance | Likely a white or off-white solid | Colorless Oil or White Solid |

| Melting Point | Not available | 43-45 °C |

| Boiling Point | Not available | Not available |

| LogP (Predicted) | ~3.5 | ~3.7 |

Synthesis

The synthesis of this compound can be achieved through the catalytic hydrogenation of its unsaturated precursor, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. This precursor can be synthesized via a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone in the presence of a base.

Experimental Protocol: Synthesis of 1,5-Diphenylpentan-3-one (Analogous Procedure)

The following protocol for the synthesis of 1,5-diphenylpentan-3-one can be adapted for the synthesis of the title compound by substituting dibenzylidene acetone with (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.

Materials:

-

(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (dibenzylidene acetone)

-

10% Palladium on carbon (Pd/C)

-

Methyl cellosolve

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 1.00 g (4.27 mmol) of dibenzylidene acetone and 0.15 g of 10% palladium on carbon in 150 ml of methyl cellosolve is placed in a hydrogenation apparatus.

-

The mixture is shaken under 4 atm of hydrogen for 2 hours.

-

The solution is then filtered to remove the catalyst and concentrated in vacuo.

-

The crude product is purified by flash chromatography using a mixture of 10-20% ethyl acetate in hexane as the eluent.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield 1,5-diphenyl-3-pentanone as a colorless oil.

Spectroscopic Data (Expected)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from its non-fluorinated analogue, 1,5-diphenylpentan-3-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 8H | Aromatic protons (AA'BB' system due to fluorine coupling) |

| ~2.9 | Triplet | 4H | -CH₂- adjacent to the phenyl groups |

| ~2.7 | Triplet | 4H | -CH₂- adjacent to the carbonyl group |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~208-210 | C=O (carbonyl) |

| ~160-165 (d, J ≈ 245 Hz) | C-F (aromatic) |

| ~130-135 (d, J ≈ 8 Hz) | C-C-F (aromatic) |

| ~115-120 (d, J ≈ 21 Hz) | C-C-C-F (aromatic) |

| ~138-142 | Quaternary aromatic carbon |

| ~45 | -CH₂- adjacent to the carbonyl group |

| ~30 | -CH₂- adjacent to the phenyl groups |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1220-1230 | Strong | C-F stretch |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 274 | [M]⁺ (Molecular ion) |

| 165 | [M - C₇H₆F]⁺ |

| 109 | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Biological Activity and Signaling Pathways

Diarylpentanoids have been extensively studied for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Many diarylpentanoids exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Diarylpentanoids are thought to interfere with this pathway, potentially by inhibiting IKK activation or the nuclear translocation of NF-κB.

Anticancer Activity via p53 Pathway Modulation

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. The activity of p53 is tightly regulated, primarily through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated, often through overexpression of MDM2. Some diarylpentanoids have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes like p21 (cell cycle arrest) and BAX (apoptosis), ultimately leading to the suppression of tumor growth.

Conclusion

This compound is a promising diarylpentanoid with potential applications in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its molecular structure, a plausible synthetic route, and expected spectroscopic characteristics based on closely related analogues. The potential mechanisms of action, through the modulation of the NF-κB and p53 signaling pathways, highlight the therapeutic potential of this class of molecules. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound and to validate its potential as a lead compound for drug development.

References

Spectroscopic Profile of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1,5-Bis(4-fluorophenyl)pentan-3-one, a diarylpentanoid of interest to researchers in medicinal chemistry and drug development. Due to the current absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values based on established principles and data from analogous chemical structures. The experimental protocols described herein represent standard methodologies for the acquisition of such data for solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: two 4-fluorophenyl groups, a central ketone, and the connecting methylene chains.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | Doublet of doublets | 4H | Aromatic protons ortho to fluorine |

| ~ 6.95 | Doublet of doublets | 4H | Aromatic protons meta to fluorine |

| ~ 2.90 | Triplet | 4H | -CH₂- adjacent to the carbonyl group |

| ~ 2.75 | Triplet | 4H | -CH₂- adjacent to the phenyl group |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 209 | Carbonyl carbon (C=O) |

| ~ 161 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine |

| ~ 137 | Aromatic ipso-carbon |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to fluorine |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Aromatic carbons meta to fluorine |

| ~ 45 | -CH₂- adjacent to the carbonyl group |

| ~ 29 | -CH₂- adjacent to the phenyl group |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (ketone)[1][2][3] |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~ 1220 | Strong | C-F stretch[4] |

| ~ 830 | Strong | para-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Predicted Fragment Ion |

| 274 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₇H₆F]⁺ |

| 137 | [M - C₈H₈FO]⁺ |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is correspondingly lower (e.g., 75-150 MHz). Standard pulse sequences are used for both ¹H and ¹³C acquisitions. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The KBr pellet or prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer (or the pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC/MS). For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Caption: A flowchart illustrating the general process from chemical synthesis to spectroscopic analysis and data interpretation.

References

The Biological Activity of Diarylpentanoids: A Technical Guide for Researchers

Introduction: Diarylpentanoids, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally related to curcumin, these molecules, also known as C5-curcuminoids, consist of two aryl rings linked by a five-carbon chain.[1][2] This structural motif has proven to be a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of diarylpentanoids, focusing on their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Anti-inflammatory Activity

Diarylpentanoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1] Many of these compounds exhibit potent inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in cellular models.[3]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potency of various diarylpentanoid compounds has been quantified using cellular assays, with IC50 values indicating the concentration required for 50% inhibition of a specific biological process. The following table summarizes the nitric oxide (NO) inhibitory activity of selected diarylpentanoids in RAW 264.7 macrophage cells.

| Compound ID | Description | IC50 (µM) for NO Inhibition | Reference |

| 125 | 2-hydroxylated phenyl groups | 10.24 ± 1.05 | [1] |

| 214 | 2,5-dimethoxylated phenyl groups | 13.64 ± 0.41 | [1] |

| 218 | 2,5-dimethoxylated phenyl groups | 13.66 ± 0.61 | [1] |

| 268 | Asymmetric diarylpentanoid | 4.9 ± 0.3 | [1] |

| 275 | Asymmetric diarylpentanoid | 9.6 ± 0.5 | [1] |

| 319 | 5-methylthiophenyl-bearing analog | 10.24 ± 0.62 | [1] |

| Curcumin | Reference Compound | 14.7 ± 0.2 - 20.38 ± 0.28 | [1] |

| L-NAME | Positive Control | 27.13 ± 5.58 | [1] |

Experimental Protocol: Nitric Oxide (NO) Suppression Assay in RAW 264.7 Macrophages

This protocol outlines the determination of the inhibitory effect of diarylpentanoid compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Diarylpentanoid compounds dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the diarylpentanoid compounds. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: After a pre-incubation period with the compounds (e.g., 1-2 hours), stimulate the cells by adding LPS to a final concentration of 10 ng/mL.[4]

-

Incubation: Incubate the plates for another 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite in culture medium.

-

Transfer a portion of the cell culture supernatant (e.g., 100 µL) to a new 96-well plate.

-

Add an equal volume of Griess reagent to each well containing the supernatant and standards.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

-

Signaling Pathway: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory activity of diarylpentanoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[6][7] Diarylpentanoids can interfere with this pathway at various points, such as by inhibiting the phosphorylation of IκB.[5]

Caption: Diarylpentanoid inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Many diarylpentanoids exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in a wide range of chronic diseases.

Quantitative Data for Antioxidant Activity

The antioxidant capacity of diarylpentanoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following table presents the IC50 values for selected compounds.

| Compound ID | Description | IC50 (µg/mL) for DPPH Scavenging | Reference |

| 22 | Symmetric, p-hydroxyl groups | 49.1 | [1] |

| 164 | Symmetric, p-dimethylamine groups | 64.6 | [1] |

| 163 | Unsubstituted | >200 | [1] |

| Ascorbic Acid | Positive Control | 51.5 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of diarylpentanoid compounds using the stable DPPH radical.[8][9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Diarylpentanoid compounds

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.[8]

-

Sample Preparation: Prepare a series of dilutions of the diarylpentanoid compounds and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution (e.g., 100 µL) to an equal volume of the DPPH working solution.[9] A blank containing only the solvent should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[9]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9]

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]

-

The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

-

Workflow Diagram: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer Activity

Diarylpentanoids have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][10] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[10]

Quantitative Data for Anticancer Activity

The anticancer efficacy of diarylpentanoids is commonly assessed by determining their EC50 or GI50 values, which represent the concentration required to inhibit cell viability or growth by 50%. The following table provides data for the diarylpentanoid MS17 in human colon cancer cells.

| Compound | Cell Line | EC50 (µM) | Reference |

| MS17 | SW480 (primary colon cancer) | 4.10 | [10] |

| MS17 | SW620 (metastatic colon cancer) | 2.50 | [10] |

| Curcumin | SW480 (primary colon cancer) | 17.50 | [10] |

| Curcumin | SW620 (metastatic colon cancer) | 13.10 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Diarylpentanoid compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diarylpentanoid compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[11]

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The EC50 or GI50 value is calculated from the dose-response curve.

-

Signaling Pathway: p53 Pathway Activation

Some diarylpentanoids exert their anticancer effects by activating the p53 tumor suppressor pathway.[3][12] The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[13] Under normal conditions, p53 levels are kept low through its interaction with negative regulators like MDM2, which targets p53 for degradation.[14] Certain diarylpentanoids can disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation.[12] Activated p53 then transcriptionally activates target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[13][14]

Caption: Activation of the p53 pathway by diarylpentanoids.

Antimicrobial Activity

Diarylpentanoids have also been investigated for their potential as antimicrobial agents, showing activity against various bacteria and parasites.[1][2]

Quantitative Data for Antimicrobial Activity

The antimicrobial activity of diarylpentanoids is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | Activity | Reference |

| Asymmetric diarylpentanoids | L. braziliensis | IC50 values between 23 and 78 µM | [1] |

| Diarylpentanoids with heterocyclic aryl rings | E. cloacae | Enhanced activity | [1] |

| Sulfonamide derivatives (43, 44, 48) | S. typhi, V. cholera | Promising activity (IZ = 10-20 mm) | [1] |

Structure-Activity Relationships (SAR)

The biological activity of diarylpentanoids is significantly influenced by their chemical structure. Key SAR observations include:

-

Anti-inflammatory Activity: The presence of hydroxyl and methoxy groups on the phenyl rings, as well as the nature of the five-carbon linker, plays a crucial role in determining anti-inflammatory potency.[1] For instance, 2-hydroxylated and 2,5-dimethoxylated phenyl groups have been associated with potent NO inhibitory effects.[1]

-

Anticancer Activity: For antiproliferative activity, a cyclic five-carbon bridge often appears to be favorable.[12] The substitution pattern on the aromatic rings is also critical for activity and selectivity against cancer cells.[12]

-

Antimicrobial Activity: The presence of heterocyclic aryl rings can enhance antibacterial activity.[1] For some bacteria, electron-withdrawing substituents on one of the phenyl rings are more effective.[1]

Diarylpentanoids represent a versatile and promising class of bioactive compounds with a wide spectrum of pharmacological activities. Their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, coupled with favorable structure-activity relationships, make them attractive candidates for further investigation and development as novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting field.

References

- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. mdpi.com [mdpi.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 10. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. m.youtube.com [m.youtube.com]

Potential Therapeutic Targets of Fluorinated Diarylpentanoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated diarylpentanoids, a class of synthetic organic compounds often derived from curcumin, have emerged as promising candidates in drug discovery, particularly in oncology. The introduction of fluorine atoms into the diarylpentanoid scaffold can significantly enhance metabolic stability, bioavailability, and target-binding affinity compared to their non-fluorinated parent compounds. These compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the key therapeutic targets of fluorinated diarylpentanoids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data: Anti-Proliferative Activity

The cytotoxic effects of fluorinated diarylpentanoids have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for prominent fluorinated diarylpentanoids are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| EF24 | SW13 (Adrenocortical Carcinoma) | 6.5 ± 2.4 | [1][2] |

| H295R (Adrenocortical Carcinoma) | 4.9 ± 2.8 | [1][2] | |

| PC3 (Prostate Cancer) | ~1.0 | [3] | |

| MDA-MB-231 (Breast Cancer) | < 1.0 | [4] | |

| Ovarian Cancer (1A9) | 0.21 | [3] | |

| FLLL32 | UM-SCC-29 (Head and Neck Cancer) | 0.85 | [5] |

| UM-SCC-74B (Head and Neck Cancer) | 1.4 | [5] | |

| OSA8 (Canine Osteosarcoma) | ~1.0 | [6] | |

| OSA16 (Canine Osteosarcoma) | ~1.2 | [6] | |

| D17 (Canine Osteosarcoma) | ~0.75 | [6] | |

| SJSA (Human Osteosarcoma) | ~1.45 | [6] | |

| U2OS (Human Osteosarcoma) | ~1.3 | [6] | |

| Melanoma Cell Lines (various) | 1.7 - 2.97 | [7] |

Key Therapeutic Targets and Signaling Pathways

Fluorinated diarylpentanoids have been shown to interact with several key proteins and disrupt critical signaling cascades that drive tumorigenesis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Fluorinated diarylpentanoids, such as EF24, have been shown to be potent inhibitors of this pathway.[4]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Its persistent activation is observed in a wide range of human cancers. The fluorinated diarylpentanoid FLLL32 is a known inhibitor of STAT3 phosphorylation.[6][7][8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in cancer.

Experimental Protocols

Synthesis of Fluorinated Diarylpentanoids (General Protocol via Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of fluorinated diarylpentanoids.

Materials:

-

Fluorinated benzaldehyde derivative

-

Ketone (e.g., acetone, cyclohexanone)

-

Solvent (e.g., ethanol, methanol)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Acid for quenching (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve the appropriate fluorinated benzaldehyde (2 equivalents) and a ketone (1 equivalent) in a suitable solvent.

-

Cool the mixture in an ice bath and add the base catalyst dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and continue stirring for the required duration, monitoring the progress by TLC.

-

Once the reaction is complete, quench it by adding dilute acid until the solution is neutral.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fluorinated diarylpentanoid.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Fluorinated diarylpentanoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the fluorinated diarylpentanoid (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This protocol provides a general framework for detecting the phosphorylation status of key signaling proteins.

Materials:

-

Cell culture dishes

-

Fluorinated diarylpentanoid

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with the fluorinated diarylpentanoid for the desired time.

-

Lyse the cells in ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Molecular Docking

This protocol outlines the general steps for in silico molecular docking studies.

Software and Resources:

-

Protein Data Bank (PDB) for protein structures (e.g., EGFR: 1M17).

-

Molecular modeling software (e.g., AutoDock, PyRx, Schrödinger Maestro).

-

Ligand structure generation tool (e.g., ChemDraw, MarvinSketch).

Procedure:

-

Protein Preparation: Download the crystal structure of the target protein from the PDB. Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the fluorinated diarylpentanoid and perform energy minimization.

-

Grid Generation: Define the binding pocket of the target protein based on the co-crystallized ligand or known active sites. Generate a grid box that encompasses the binding site.

-

Docking: Perform the molecular docking using appropriate software. The program will explore various conformations of the ligand within the defined binding site and calculate the binding energy for each pose.

-

Analysis: Analyze the results to identify the best binding poses based on the lowest binding energies. Visualize the interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion

Fluorinated diarylpentanoids represent a versatile class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to modulate multiple key signaling pathways, including NF-κB, MAPK/ERK, STAT3, and PI3K/Akt, underscores their pleiotropic anti-cancer effects. The enhanced pharmacological properties conferred by fluorination make these compounds attractive leads for further optimization and preclinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the exploration and characterization of fluorinated diarylpentanoids as potential therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. EF24, a novel curcumin analog, disrupts the microtubule cytoskeleton and inhibits HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(4-fluorophenyl)pentan-3-one is a synthetic compound belonging to the diarylpentanoid class, a group of molecules known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at elucidating its potential biological targets and mechanism of action. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar diarylpentanoids to present a representative modeling approach. The methodologies covered include ligand preparation, protein target selection, molecular docking, and quantitative structure-activity relationship (QSAR) analysis. Detailed protocols for relevant experimental assays are also provided to facilitate the validation of in silico findings. This document serves as a foundational resource for researchers interested in the computational evaluation of this and other related diarylpentanoid compounds for therapeutic development.

Introduction to this compound

This compound is a diarylpentanoid characterized by two 4-fluorophenyl rings connected by a five-carbon chain with a central ketone group. Its molecular formula is C₁₇H₁₆F₂O, and it has a molecular weight of 274.3 g/mol . The saturated pentan-3-one backbone provides significant conformational flexibility, which is a key determinant of its interaction with biological macromolecules. The fluorine substitutions on the phenyl rings can enhance metabolic stability and binding affinity to target proteins. While specific biological activities of this compound are not extensively documented, the broader class of diarylpentanoids has shown promise in various therapeutic areas, including oncology and inflammatory diseases.[2]

In Silico Modeling Workflow

The following sections outline a typical in silico modeling workflow that can be applied to investigate the therapeutic potential of this compound.

Ligand Preparation

Accurate 3D representation of the ligand is critical for successful molecular modeling. The process involves:

-

2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D structure using computational chemistry software.

-

Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or AM1.

-

Charge Calculation: Partial atomic charges are assigned to each atom in the molecule, which is crucial for accurately simulating electrostatic interactions with the target protein.

Protein Target Selection and Preparation

Based on the known biological activities of diarylpentanoids, several potential protein targets can be investigated. For the purpose of this guide, we will consider the Androgen Receptor (AR) , a nuclear receptor implicated in prostate cancer, as a hypothetical target.[3]

-

Target Identification: The selection of AR is based on studies showing that some diarylpentanoids can down-regulate its expression.[3]

-

Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Binding Site Prediction: The potential binding pocket on the AR is identified. This can be the known ligand-binding domain (LBD) or other allosteric sites.[3]

-

Docking Simulation: A docking algorithm is used to place the prepared 3D structure of this compound into the defined binding site of the AR. The docking process generates multiple possible binding poses.

-

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While specific data for this compound is unavailable, a QSAR study on a series of its analogs can provide insights into the structural requirements for activity.

-

Dataset Collection: A dataset of diarylpentanoid analogs with their experimentally determined biological activities (e.g., IC50 values for cytotoxicity) is compiled from the literature.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

-

Model Development and Validation: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. The predictive power of the model is assessed through internal and external validation techniques.

Data Presentation

The following tables summarize hypothetical and representative quantitative data for diarylpentanoid analogs, which can serve as a benchmark for interpreting the results of in silico modeling of this compound.

Table 1: Physicochemical Properties of Diarylpentanoid Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| Analog 1 (Unsubstituted) | 238.32 | 3.7 | 0 | 1 |

| Analog 2 (Dihydroxy) | 270.29 | 2.9 | 2 | 3 |

| Analog 3 (Dimethoxy) | 298.37 | 3.5 | 0 | 3 |

| This compound | 274.30 | 4.1 | 0 | 1 |

Data for analogs are sourced from publicly available databases for representative diarylpentanoid structures.

Table 2: Biological Activity of Diarylpentanoid Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Analog 4 | MCF-7 (Breast) | 5.2 |

| Analog 5 | PC-3 (Prostate) | 8.7 |

| Analog 6 | DU-145 (Prostate) | 7.6 |

IC50 values are representative and compiled from various studies on diarylpentanoid cytotoxicity.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to validate the in silico predictions for this compound.

Synthesis of 1,5-Diaryl-3-pentanones (General Procedure)

This protocol is a general method for the synthesis of diarylpentanones and can be adapted for this compound.

-

Reaction Setup: To a solution of an appropriate 4-aryl-2-butanone (1 equivalent) in a suitable solvent (e.g., dry diethyl ether) at 0°C under a nitrogen atmosphere, add pyrrolidine (1.1 equivalents) and acetic acid (1.1 equivalents).

-

Stirring: Stir the reaction mixture for 30 minutes at 0°C.

-

Aldehyde Addition: Add a solution of the corresponding aryl aldehyde (1 equivalent) in the same solvent dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction to stir at room temperature for 48-60 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Hypothetical signaling pathway of this compound targeting the Androgen Receptor.

Caption: A streamlined workflow for the in silico modeling of small molecules.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the investigation of this compound. By leveraging methodologies such as molecular docking and QSAR analysis on related diarylpentanoid structures, researchers can generate valuable hypotheses regarding the compound's potential biological targets and mechanism of action. The provided experimental protocols for synthesis and cytotoxicity testing are essential for the subsequent validation of these computational predictions. While the lack of specific data for the target compound necessitates a comparative and predictive approach, the framework presented here offers a robust starting point for the exploration of this compound as a potential therapeutic agent. Future studies should focus on generating experimental data for this specific compound to refine and validate the in silico models.

References

- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships [mdpi.com]

- 3. "Computational Molecular Docking Models and Design of Diarylpentanoids " by Jarett Guillow [digitalcommons.chapman.edu]

- 4. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1,5-Bis(4-fluorophenyl)pentan-3-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(4-fluorophenyl)pentan-3-one, a member of the diarylpentanoid class of compounds, holds significant interest for researchers due to the diverse biological activities exhibited by its structural analogs. As with many hydrophobic molecules, understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for advancing its potential in therapeutic applications. This technical guide provides an in-depth overview of the inferred solubility and stability characteristics of this compound, based on the known behavior of analogous diarylpentanoids and curcumin. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical parameters and visualizes key signaling pathways potentially modulated by this class of compounds.

Core Physicochemical Properties: An Inferential Analysis

Compared to curcumin, which is known for its chemical instability, particularly at neutral and alkaline pH due to its β-diketone moiety, diarylpentanoids like the subject compound are anticipated to exhibit greater stability.[2][4][5] The replacement of the β-diketone with a simple ketone in the pentan-3-one backbone removes a primary site of degradation.

Table 1: Inferred Solubility Profile of this compound

| Solvent | Inferred Solubility | Rationale |

| Water | Very Poorly Soluble | The hydrophobic nature of the two fluorophenyl rings and the hydrocarbon backbone significantly limits interaction with polar water molecules. |

| Ethanol | Soluble | The presence of a hydroxyl group allows for hydrogen bonding, and the ethyl group provides some non-polar character, facilitating the dissolution of hydrophobic compounds. |

| Methanol | Soluble | Similar to ethanol, methanol can engage in hydrogen bonding and has a non-polar methyl group. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the ketone functional group and the aromatic rings. |

Table 2: Inferred Stability Profile of this compound

| Condition | Inferred Stability | Rationale |

| pH | ||

| Acidic (pH 1-3) | Relatively Stable | Generally, ketones are stable in acidic conditions. |

| Neutral (pH 6-8) | Moderately Stable | More stable than curcumin, but potential for slow degradation over extended periods. |

| Alkaline (pH 9-12) | Prone to Degradation | Ketones can be susceptible to base-catalyzed reactions, though likely more stable than the β-diketone moiety of curcumin. |

| Temperature | Stable at Room Temperature | Expected to be a stable solid at standard laboratory conditions. |

| May Degrade at Elevated Temperatures | As with most organic molecules, high temperatures can lead to thermal decomposition. | |

| Light | Potentially Photosensitive | The presence of aromatic rings and a carbonyl group suggests potential for photochemical reactions. Protection from light is advisable. |

Experimental Protocols for Definitive Characterization

To move beyond inference and obtain precise quantitative data, rigorous experimental evaluation is necessary. The following sections detail standardized protocols for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation at a controlled temperature, followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE syringe filter).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Assessment: A Forced Degradation Study Protocol

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[7][8][9][10] This information is crucial for developing a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: The solid compound is kept at 105 °C for 24, 48, and 72 hours. A solution is also heated at 60 °C.

-

Photolytic Degradation: The solution is exposed to UV light (254 nm) and fluorescent light for a defined period.

-

-

Sample Analysis: At each time point, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the parent compound remaining and the formation of degradation products are monitored over time. The results help to establish the degradation profile and identify conditions under which the compound is unstable.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Biological Context: Potential Signaling Pathway Interactions

Diarylpentanoids have been reported to exert their biological effects, including anti-cancer activities, by modulating various intracellular signaling pathways.[11][12][13][14] While the specific targets of this compound are yet to be elucidated, it is plausible that it interacts with pathways commonly affected by this class of compounds.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many cancers. Some diarylpentanoids have been shown to inhibit this pathway.[12][13]

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature of cancer. Diarylpentanoids have been shown to modulate this pathway.[12][13]

Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in various human cancers. Several diarylpentanoids have demonstrated inhibitory effects on this pathway.[11][14]

Caption: Potential Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

While definitive experimental data for this compound is currently lacking, a comprehensive understanding of its likely physicochemical properties can be established through the study of analogous compounds. It is predicted to be a hydrophobic compound with poor aqueous solubility but improved stability compared to curcumin. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively determine its solubility and stability profiles. Furthermore, the exploration of its potential interactions with key cancer-related signaling pathways, such as NF-κB, MAPK/ERK, and PI3K/Akt, provides a foundation for future pharmacological investigations. This integrated approach of inferential analysis, rigorous experimental design, and biological pathway consideration is essential for unlocking the full therapeutic potential of this compound and other novel diarylpentanoids.

References

- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Stability indicating assay | PPT [slideshare.net]

- 8. ijcrt.org [ijcrt.org]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Bis(4-fluorophenyl)pentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract